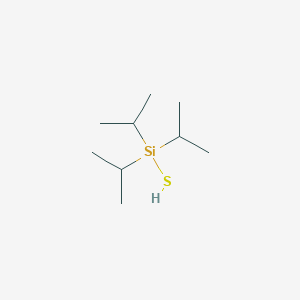

Triisopropylsilanethiol

説明

Triisopropylsilanethiol (TIPS-SH) is a versatile organosilicon compound that serves as a key reagent in various chemical transformations. It is synthesized from hydrogen sulfide and triisopropylsilyl chloride (TIPSCl) with a high yield, indicating its accessibility for laboratory and industrial applications .

Synthesis Analysis

The synthesis of triisopropylsilanethiol is efficient, yielding the compound in 98% from the reaction of H2S and TIPSCl. This high-yield synthesis is crucial for its widespread use in chemical reactions . Additionally, triisopropylsilanethiol can be used to generate other compounds, such as tris(triisopropylsilyl)silane, which is synthesized and studied for its unusual nearly coplanar silicon atom structure .

Molecular Structure Analysis

The molecular structure of related compounds, such as tris(triisopropylsilyl)silane, has been analyzed using X-ray and neutron diffraction, revealing a nearly coplanar arrangement of silicon atoms. This structural information is vital for understanding the reactivity and properties of triisopropylsilanethiol derivatives .

Chemical Reactions Analysis

Triisopropylsilanethiol participates in various chemical reactions. It can be alkylated selectively with primary and secondary alkyl halides or tosylates to provide RSTIPS in excellent yields. These derivatives can then be transformed into alkanethiols, unsymmetrical dialkyl sulfides, and thioacetals . Additionally, triisopropylsilanethiol is used in the synthesis of S-linked glycosides and glyco-conjugates, showcasing its utility in carbohydrate chemistry . In peptide synthesis, triisopropylsilane, a related compound, has been shown to act as a reducing agent to facilitate the removal of S-protecting groups from cysteine residues .

Physical and Chemical Properties Analysis

The physical and chemical properties of triisopropylsilanethiol derivatives are influenced by the presence of the triisopropylsilyl group. For instance, the regiospecific ring-opening of epoxides with triisopropylsilanethiol leads to high yields of 2-triisopropylsilyloxyalkylthiols, which can be further elaborated into various functionalized compounds . The triisopropylsilyl group also plays a role in the regio- and enantioselective reactions of allylic carbonates, leading to the formation of chiral thiols and disulfides with high enantiomeric excess .

科学的研究の応用

-

Organic Synthesis

- Triisopropylsilanethiol is used in organic synthesis. It exhibits properties like high thermal stability and reactivity, making it suitable for various applications such as organic synthesis.

- In a study, it was used as a hydrogen atom transfer (HAT) catalyst in a visible-light-mediated metal-free deuteration of silanes . The process used D2O as an inexpensive, readily available, and easy to handle deuterium source .

-

Surface Modification

- While I couldn’t find specific information on the use of Triisopropylsilanethiol in surface modification, thiol-based chemistry is often used for surface modification and coatings . This chemistry platform has advantages like rapid and uniform cross-linking, delayed gelation, reduced shrinkage, and insensitivity to oxygen .

-

Catalysis

-

Isotopically Labeled Compounds

-

Mechanistic Probes in Chemistry

-

Diagnostic Tools in Medicinal Research

-

Preparation of Unsymmetrical Dialkyl Sulfides and Alkanethiols

-

Polarity Reversal Catalyst

-

Ligand in Ziegler-Natta Polymerization of Ethylene

- Triisopropylsilanethiol is used as a scavenger in peptide synthesis . It can act as a hydride donor in acidic conditions, scavenging carbocations formed in the deprotection of a peptide .

- Triisopropylsilanethiol can also act as a mild reducing agent . This property is beneficial in various chemical reactions, particularly those involving reduction .

- Silanes like Triisopropylsilanethiol may be preferred as scavengers in place of sulfur-based scavengers . This is particularly relevant in peptide synthesis .

- Triisopropylsilanethiol has been used as a reagent to prepare 9-BBN-derived alkyl and aryl boranes . This application is particularly useful in the field of organic synthesis .

- Triisopropylsilanethiol can be used as a reducing agent in organic synthesis due to its relatively low toxicity, ease of handling, and its ability to selectively reduce various functional groups .

- In the presence of a Lewis acid such as titanium (IV) chloride, Triisopropylsilanethiol can selectively reduce ketones and aldehydes to their corresponding alkanes .

- Triisopropylsilanethiol can also be used for the selective reduction of epoxides to the corresponding alcohols .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tri(propan-2-yl)-sulfanylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22SSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKHFNMJTBLKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392455 | |

| Record name | Triisopropylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triisopropylsilanethiol | |

CAS RN |

156275-96-6 | |

| Record name | Triisopropylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(propan-2-yl)silanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)

![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)